

# Physicochemical properties of 3-Methyl-5-(phenoxyethyl)furan-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Methyl-5-(phenoxyethyl)furan-2-carboxylic acid

**Cat. No.:** B1618357

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Methyl-5-(phenoxyethyl)furan-2-carboxylic Acid**

## Introduction

**3-Methyl-5-(phenoxyethyl)furan-2-carboxylic acid** is a polysubstituted furan derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific combination of a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxyethyl group at the 5-position suggests a molecule with potential for nuanced interactions with biological targets. The carboxylic acid group provides a key site for ionic interactions or hydrogen bonding, while the phenoxyethyl moiety introduces significant lipophilicity and potential for aromatic interactions. The methyl group can influence the electronic properties and conformation of the furan ring.

This guide provides a comprehensive overview of the predicted physicochemical properties of **3-Methyl-5-(phenoxyethyl)furan-2-carboxylic acid**, based on the analysis of its constituent functional groups and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters, offering a roadmap for researchers in drug discovery and development.

## Molecular Structure and Predicted Physicochemical Properties

The chemical structure of **3-Methyl-5-(phenoxy)methyl)furan-2-carboxylic acid** is presented below. Its molecular formula is  $C_{13}H_{12}O_4$ , and its calculated molecular weight is 232.23 g/mol .

## Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Information	Rationale and Comparative Insights
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>4</sub>	-
Molecular Weight	232.23 g/mol	-
Melting Point (°C)	Not available. Likely a crystalline solid at room temperature.	The melting point is expected to be higher than that of simpler analogs like 5-methyl-2-furoic acid (109-110 °C) due to the increased molecular weight and intermolecular forces from the phenoxyethyl group. <a href="#">[1]</a>
Boiling Point (°C)	Not available. Likely to decompose upon heating at atmospheric pressure.	Carboxylic acids with high molecular weights often have high boiling points and may decompose before boiling.
pKa	~3-4	The pKa of 2-furancarboxylic acid is approximately 3.17. The electron-donating methyl group at the 3-position may slightly increase the pKa (making it a weaker acid), while the electron-withdrawing nature of the ether oxygen in the phenoxyethyl group might have a counteracting, albeit likely smaller, effect.
LogP (o/w)	~2.5-3.5	The related compound, 3-(phenoxyethyl)furan-2-carboxylic acid, has a computed XLogP3-AA of 2.3. <a href="#">[2]</a> The addition of a methyl group is expected to increase the lipophilicity, and therefore

		the LogP value. This parameter is crucial for predicting membrane permeability and overall ADME properties. <sup>[3]</sup>
Aqueous Solubility	Low in neutral water; soluble in basic solutions.	The presence of the polar carboxylic acid group suggests some interaction with water, but the larger, nonpolar phenoxyethyl and methyl groups will limit overall aqueous solubility. <sup>[1]</sup> In basic solutions ( $\text{pH} > \text{pK}_a$ ), it will deprotonate to form a more soluble carboxylate salt.
Organic Solvent Solubility	Soluble in polar organic solvents.	Expected to be soluble in solvents like methanol, ethanol, DMSO, and ethyl acetate, owing to the various functional groups capable of hydrogen bonding and dipole-dipole interactions.

## Predicted Spectral Characteristics

**Table 2: Expected Spectral Data**

Technique	Expected Key Signals
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Carboxylic Acid Proton (COOH): A broad singlet, likely &gt; 10 ppm.</li><li>- Furan Ring Proton (H-4): A singlet around 6-7 ppm.</li><li>- Methylene Protons (O-CH<sub>2</sub>-Ar): A singlet around 5.0-5.5 ppm.</li><li>- Phenyl Protons (O-C<sub>6</sub>H<sub>5</sub>): Multiplets in the aromatic region, ~6.8-7.5 ppm.</li><li>- Methyl Protons (CH<sub>3</sub>): A singlet around 2.0-2.5 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carboxylic Carbonyl (C=O): ~160-170 ppm.</li><li>- Furan Ring Carbons: Resonances between ~110-160 ppm.</li><li>- Methylene Carbon (O-CH<sub>2</sub>-Ar): ~60-70 ppm.</li><li>- Phenyl Carbons (O-C<sub>6</sub>H<sub>5</sub>): ~115-160 ppm.</li><li>- Methyl Carbon (CH<sub>3</sub>): ~10-20 ppm.</li></ul>
IR Spectroscopy (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.</li><li>- C-H Stretch (Aromatic/Aliphatic): ~2850-3100.</li><li>- C=O Stretch (Carboxylic Acid): ~1680-1710.</li><li>- C=C Stretch (Aromatic/Furan): ~1450-1600.</li><li>- C-O Stretch (Ether/Furan/Acid): Multiple bands in the 1000-1300 region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): An exact mass of 232.0736 Da for [M]<sup>+</sup> or 233.0814 Da for [M+H]<sup>+</sup> in high-resolution mass spectrometry.</li></ul>

## Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures to empirically determine the key physicochemical properties of **3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid**.

### Protocol 1: Determination of Aqueous and Organic Solubility

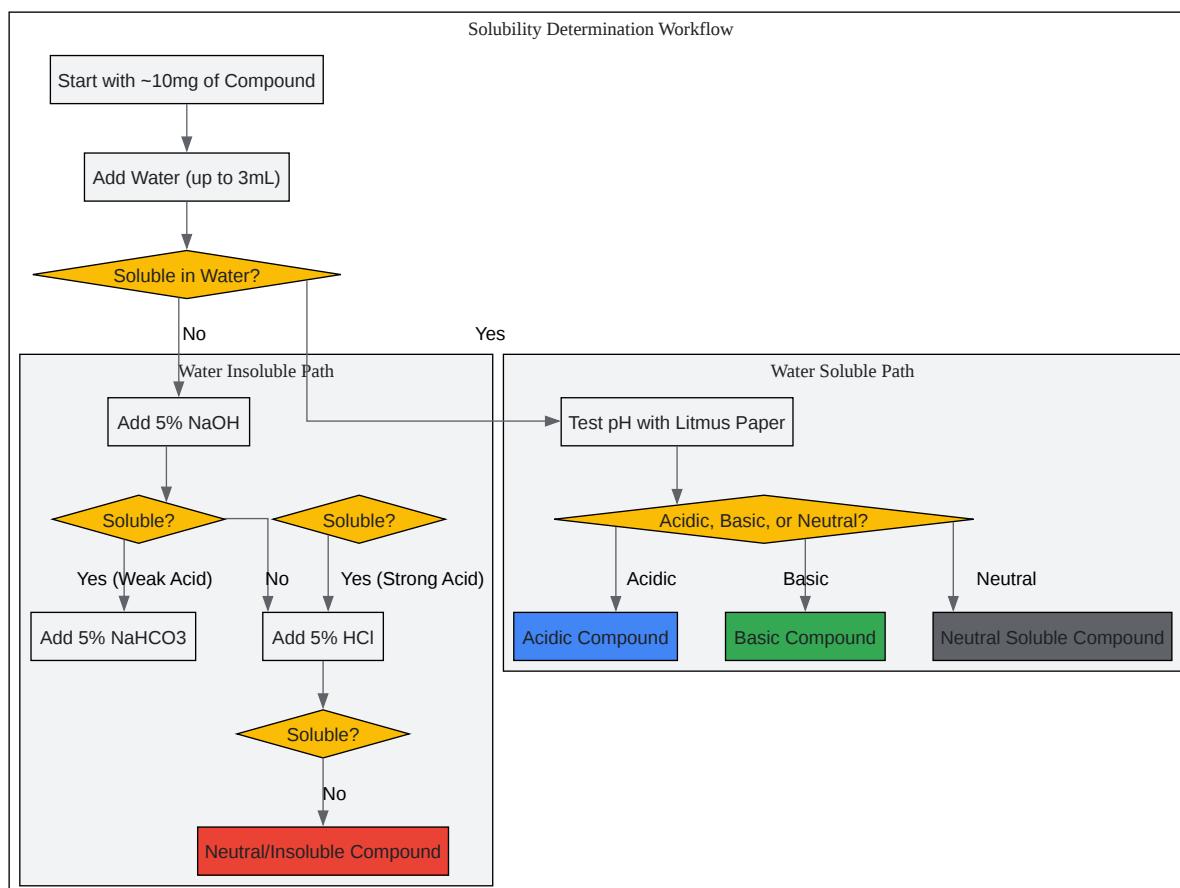
This protocol provides a qualitative assessment of solubility in various solvents, which is a fundamental parameter in drug development.[4][5]

#### Methodology:

- Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., deionized water, 5% aq. HCl, 5% aq. NaHCO<sub>3</sub>, 5% aq. NaOH, ethanol, acetone, diethyl ether).
- Sample Addition: Add approximately 10 mg of **3-Methyl-5-(phenoxyethyl)furan-2-carboxylic acid** to each test tube.
- Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total of 3 mL.
- Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.
- Observation: Visually inspect the solution for the complete dissolution of the solid.
- Classification:
  - Soluble: Complete dissolution.
  - Partially Soluble: Some, but not all, of the solid dissolves.
  - Insoluble: No visible dissolution of the solid.

#### Causality and Self-Validation:

- Solubility in 5% NaHCO<sub>3</sub> or 5% NaOH indicates the presence of an acidic functional group, in this case, the carboxylic acid, which is deprotonated to form a more polar and soluble salt.
- Lack of solubility in 5% HCl confirms the absence of a basic functional group.
- The results should be consistent: if the compound is soluble in the weak base NaHCO<sub>3</sub>, it must also be soluble in the strong base NaOH.

[Click to download full resolution via product page](#)

Caption: Workflow for the qualitative determination of solubility.

## Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different physiological pH values.

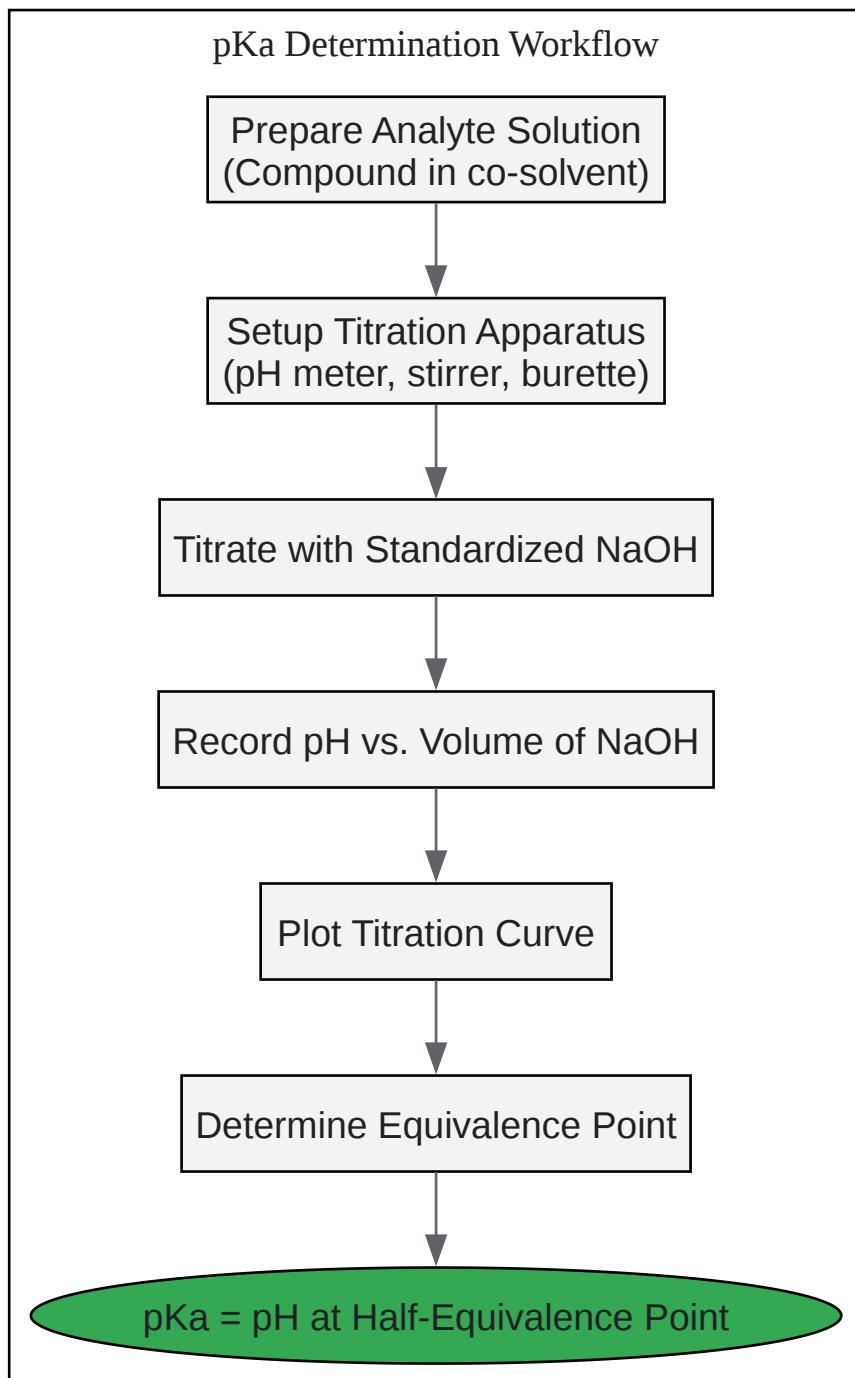
### Methodology:

- **Solution Preparation:** Accurately weigh approximately 20-50 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.
- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
- **Titrant:** Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a burette.
- **Titration:** Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Analysis:**
  - Plot a titration curve of pH versus the volume of NaOH added.
  - Determine the equivalence point, which is the point of maximum slope on the curve (or the center of the inflection).
  - The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).

### Causality and Self-Validation:

- The shape of the titration curve should be a classic sigmoid for a monoprotic acid, which validates the titration of a single acidic proton (the carboxylic acid).

- The experiment should be repeated multiple times to ensure the reproducibility of the pKa value.



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

## Protocol 3: Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

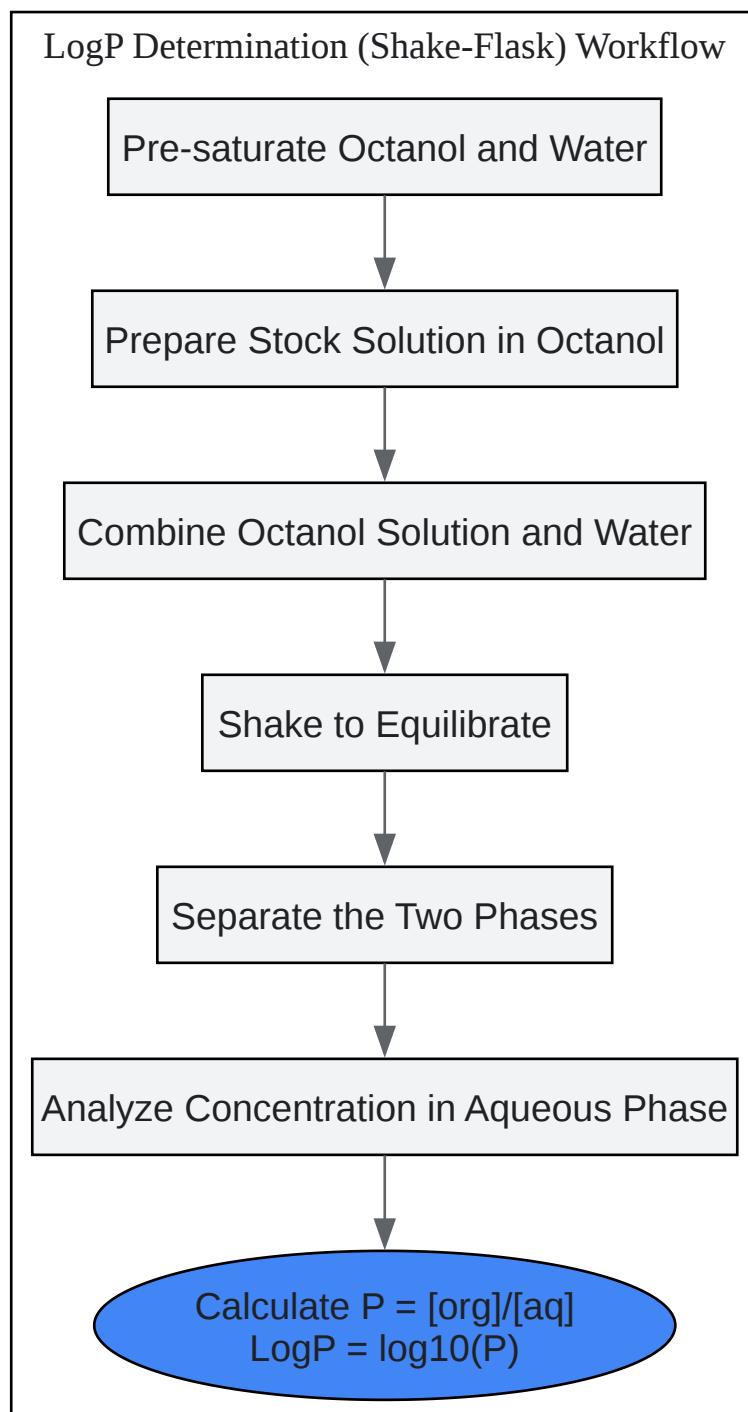
LogP is the measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[\[3\]](#)[\[6\]](#)

### Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
- Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration. The concentration should be chosen such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Partitioning: In a separatory funnel or a screw-cap vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation: Allow the mixture to stand until the two layers have clearly separated. Centrifugation can be used to expedite this process.
- Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase ([aqueous]) using the chosen analytical method.
- Calculation:
  - Calculate the concentration of the compound remaining in the octanol phase ([organic]) by subtraction from the initial concentration.
  - The partition coefficient, P, is calculated as  $P = [\text{organic}] / [\text{aqueous}]$ .
  - LogP is the base-10 logarithm of P:  $\text{LogP} = \log_{10}(P)$ .

**Causality and Self-Validation:**

- The analytical method used for concentration determination must be validated for linearity, accuracy, and precision in the relevant concentration range.
- The experiment should be performed at a controlled temperature, as P is temperature-dependent.
- Repeating the experiment with different initial concentrations can help to confirm that the LogP value is independent of concentration, which is expected for a pure compound.



[Click to download full resolution via product page](#)

Caption: Workflow for LogP determination via the shake-flask method.

## Conclusion

While experimental data for **3-Methyl-5-(phenoxy)methyl)furan-2-carboxylic acid** is not widely published, a robust profile of its expected physicochemical properties can be predicted through the analysis of its chemical structure and comparison with related furan derivatives. The presence of both a hydrophilic carboxylic acid group and lipophilic phenoxyethyl and methyl groups suggests a molecule with balanced properties that could be advantageous in a drug discovery context. The provided experimental protocols offer a clear and reliable framework for researchers to empirically determine these critical parameters, thereby enabling a comprehensive understanding of this compound's potential as a lead candidate in drug development programs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-methyl-2-furan carboxylic acid, 1917-15-3 [thegoodsentscompany.com]
- 2. 3-(Phenoxy)methyl)furan-2-carboxylic acid | C12H10O4 | CID 16227466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 3-Methyl-5-(phenoxy)methyl)furan-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618357#physicochemical-properties-of-3-methyl-5-phenoxyethyl-furan-2-carboxylic-acid>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)